molecular formula C4H9NO3 B113118 (R)-2-amino-3-methoxypropanoic acid CAS No. 86118-11-8

(R)-2-amino-3-methoxypropanoic acid

Cat. No. B113118
CAS RN: 86118-11-8
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-GSVOUGTGSA-N
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Description

The compound would be described based on its chemical structure, which includes the functional groups present and the arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with different reagents and under various conditions.



Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) would be analyzed.


Scientific Research Applications

Biocatalytic Synthesis of β-Substituted-γ-Amino Acids

(R)-2-amino-3-methoxypropanoic acid is utilized in the biocatalytic synthesis of β-Substituted-γ-Amino Acids. Commercial lipases are used as biocatalysts for the efficient synthesis of these compounds, demonstrating the role of (R)-2-amino-3-methoxypropanoic acid in producing optically active compounds with high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).

Stereoselective Synthesis of Amino Acids

This compound plays a crucial role in the stereoselective synthesis of amino acids, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This involves coupling an aldol reaction with a stereoselective transamination, indicating its importance in the chiral synthesis of amino acids (Hernández et al., 2017).

Role in Biological Significance and Synthetic Approaches

(R)-2-amino-3-methoxypropanoic acid is significant in the synthesis of biologically active compounds. It serves as a key structural fragment in various molecules and finds applications in environmentally safe hydrogen production and food chemistry as an inhibitor of polyphenol oxidase (Viso et al., 2011).

Optical Resolution in Chemical Synthesis

This compound is involved in the optical resolution of various amino acids and derivatives, essential for producing optically active compounds used in pharmaceuticals and other applications. The process often involves crystallization techniques to achieve high enantiomeric purities (Shiraiwa et al., 2002).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, and any modifications that could be made to its structure to enhance its properties or reduce its side effects.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question about “®-2-amino-3-methoxypropanoic acid”, feel free to ask!


properties

IUPAC Name

(2R)-2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275854
Record name O-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-3-methoxypropanoic acid

CAS RN

86118-11-8
Record name O-Methyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86118-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, O-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into a 250 mL round-bottomed flask equipped with a stirrer, reflux condenser and thermometer was added O-methyl-D,L-serine (5 g) in 90:10 methanol/water (25 mL). N-Acetyl-D-phenylalanine (8.70 g) was added in one portion and the mixture heated to 50° C. overnight. The suspension was cooled to room temperature and filtered, and the solid was rinsed with 90:10 methanol/water (5 mL) and dried at 40° C. under vacuum for 3 h. The N-acetyl-D-phenylalanine salt of O-methyl-D-serine (3.4 g, 25%) was obtained as a white solid with a chiral purity >90%. Regeneration of the title compound could be effected by adjustment of the pH to 1-2 by treatment with HCl, followed by extraction into an organic solvent and subsequent adjustment of the pH to ˜7 with NaOH.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 250 mL round-bottomed flask equipped with a stirrer, reflux condenser and thermometer was added O-methyl-D,L-serine (5 g) in ethanol (150 mL). N-Acetyl-(R)-naphthylalanine (10.80 g) was added in one portion and the mixture heated to 50° C. overnight. The suspension was cooled to room temperature and filtered, and the solid was rinsed with ethanol (5 mL) and dried at 40° C. under vacuum for 3 h. Crude N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine (6.4 g, 40.5%) was obtained as a white solid with a chiral purity >90%. A portion (5 g) of this solid was suspended in ethanol (30 mL), heated to 50° C. for 4 h, cooled to room temperature and filtered. The resulting solid was rinsed with ethanol (5 mL) and dried at 40° C. under vacuum for 3 h. Pure N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine (4.6 g, 91.5%) was obtained as a white solid with a chiral purity >95%. Regeneration of the title compound could be effected by adjustment of the pH to 1-2 by treatment with HCl, followed by extraction into an organic solvent and subsequent adjustment of the pH to ˜7 with NaOH.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
N-Acetyl-(R)-naphthylalanine
Quantity
10.8 g
Type
reactant
Reaction Step Two

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